3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

p38 MAP Kinase Medicinal Chemistry Structure-Activity Relationship

3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 959977-72-1) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a sterically demanding and lipophilic tert-butyl group at the 3-position and a reactive aldehyde handle at the 6-position. This specific substitution pattern is a critical precursor for the synthesis of potent p38α MAP kinase inhibitors, such as CP-944629 (IC50 = 1.8–3.2 nM), where the tert-butyl group is essential for occupying a lipophilic pocket in the DFG-out conformation of the kinase.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 959977-72-1
Cat. No. B15174173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
CAS959977-72-1
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1C=C(C=C2)C=O
InChIInChI=1S/C11H13N3O/c1-11(2,3)10-13-12-9-5-4-8(7-15)6-14(9)10/h4-7H,1-3H3
InChIKeyUMCCKUGHTJWJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 959977-72-1) for Kinase-Targeted Synthesis


3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 959977-72-1) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a sterically demanding and lipophilic tert-butyl group at the 3-position and a reactive aldehyde handle at the 6-position . This specific substitution pattern is a critical precursor for the synthesis of potent p38α MAP kinase inhibitors, such as CP-944629 (IC50 = 1.8–3.2 nM), where the tert-butyl group is essential for occupying a lipophilic pocket in the DFG-out conformation of the kinase [1][2].

Why Generic Substitution of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde Is Not Tolerated in p38 Inhibitor Programs


Direct replacement of the 3-tert-butyl group with smaller alkyl (e.g., methyl, isopropyl) or electron-withdrawing (e.g., trifluoromethyl) substituents is inadvisable for kinase inhibitor projects targeting the p38α DFG-out pocket. The tert-butyl moiety's unique combination of steric bulk and lipophilicity (clogP contributions) is required to achieve the slow dissociation kinetics (koff) and high potency (IC50 < 5 nM) observed in clinical candidates derived from this scaffold [1]. SAR studies on related [1,2,4]triazolo[4,3-a]pyridine p38 inhibitors demonstrate that deviations from this substitution pattern lead to a significant loss of cellular potency against TNF-α production in human PBMCs, often increasing IC50 values by more than 10-fold [1].

Quantitative Differentiation Evidence for 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde Against Closest Analogs


Superior Target Potency Retention When Incorporated into p38α Inhibitor Scaffold vs. 3-Methyl and 3-Trifluoromethyl Analogs

When elaborated into a biaryl-triazolopyridine p38α inhibitor, the 3-tert-butyl building block (as in CP-944629, synthesized from the target aldehyde) exhibits an IC50 of 1.8–3.2 nM [1]. In contrast, inhibitors derived from unsubstituted or smaller 3-alkyl analogs show substantially reduced potency. For example, the des-tert-butyl/3-H parent [1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde (CAS 1211518-56-7) lacks the necessary lipophilic bulk to engage the DFG-out pocket, resulting in a class-level inference of IC50 shift to >100 nM based on established p38 SAR trends [2]. Similarly, the 3-trifluoromethyl analog (CAS 1369145-85-6) introduces an electron-withdrawing effect that alters the hinge-binding electronics and is not reported in any clinically relevant p38 inhibitor syntheses.

p38 MAP Kinase Medicinal Chemistry Structure-Activity Relationship

Optimal Lipophilicity (clogP) for Blood-Brain Barrier Penetration in CNS Kinase Programs

The calculated octanol-water partition coefficient (clogP) for 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is 2.85 ± 0.5 , positioning it favorably within the optimal CNS drug space (clogP 1–4). The 3-isopropyl analog (CAS 459448-04-5) has a lower clogP of ~1.9, while the unsubstituted parent compound has a clogP of ~0.6 . The higher lipophilicity of the tert-butyl derivative enhances passive brain permeability by >3-fold compared to the isopropyl analog, as predicted by the PAMPA-BBB model [1].

CNS Drug Discovery Physicochemical Properties Lipophilicity

Enhanced Metabolic Stability of C-3 Tertiary Carbon Relative to Benzylic/Alkyl Analogs

The quaternary carbon at the 3-position in the tert-butyl group is resistant to metabolic oxidation by CYP450 enzymes, unlike the 3-methyl analog, which undergoes rapid hydroxylation at the benzylic position. In vitro microsomal stability studies on the derived p38 inhibitor series (Table 2 in Millan et al., 2011) demonstrate that compounds retaining the tert-butyl group maintain human liver microsome (HLM) intrinsic clearance values below 50 µL/min/mg, whereas introduction of smaller alkyl substituents leads to clearance rates exceeding 120 µL/min/mg [1].

Drug Metabolism Metabolic Stability Cytochrome P450

Documented Use in Clinical Candidate PF-03715455 Synthesis, Unmatched by 3-Isopropyl or 3-Methyl Analogs

3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a key intermediate in the synthesis of PF-03715455 (compound 1ab), a clinical-stage inhaled p38 inhibitor for COPD [1]. The aldehyde is used in a Suzuki-Miyaura coupling or Wittig olefination to install the biaryl moiety. Analogous starting materials lacking the tert-butyl group have not been reported in any clinical candidate synthesis. The 3-isopropyl analog was explored in early medicinal chemistry but was discontinued due to insufficient potency and selectivity against other kinases (>10-fold selectivity loss) [1].

Clinical Candidate Process Chemistry Inhalation Drug

Optimal Application Scenarios for 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde Based on Evidence


Synthesis of p38α/β MAP Kinase Inhibitors Targeting the DFG-Out Conformation for Inflammatory Diseases

This aldehyde is the preferred starting material for synthesizing type II kinase inhibitors that bind the inactive DFG-out state of p38α. The tert-butyl group occupies a critical lipophilic pocket, enabling sub-5 nM potency and slow target dissociation (t1/2 > 2 h) necessary for once-daily inhaled dosing in COPD and severe asthma [1]. The aldehyde function allows direct coupling with aryl magnesium halides or Wittig reagents to install the required biaryl motif found in clinical candidates like PF-03715455.

CNS-Penetrant Kinase Probe Development Where BBB Permeability Is Critical

Due to its elevated clogP (2.85) compared to other 6-carbaldehyde analogs, this building block is ideally suited for designing brain-penetrant p38 or PI3K inhibitors for neurodegenerative disease models . The reactive aldehyde enables efficient conjugation to CNS-permeable scaffolds without requiring late-stage protecting group manipulation.

Inhaled Dry Powder Formulation Development Requiring High Crystallinity and Lactose Compatibility

Derivatives synthesized from this aldehyde exhibit high melting points (>200°C) and crystalline properties compatible with lactose blends used in dry powder inhalers (DPIs). The tert-butyl group's steric influence promotes crystal packing favorable for micronization, a critical attribute for pulmonary delivery where solubility in simulated lung fluid must remain below 1 µg/mL [1]. This makes the aldehyde the building block of choice for inhaled respiratory programs.

Structure-Based Drug Design (SBDD) Campaigns Leveraging Published Co-Crystal Structures (PDB: 2YIS, 2YIW)

Multiple high-resolution (2.0 Å) X-ray co-crystal structures of p38α with inhibitors derived from this aldehyde are publicly available, providing a precise template for structure-guided optimization [2]. Using the identical aldehyde starting material ensures that newly designed analogues will maintain the same binding mode and hinge-region interactions observed in the published structures, accelerating SAR cycles through computational docking and free-energy perturbation (FEP) predictions.

Quote Request

Request a Quote for 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.